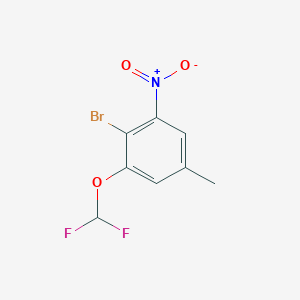

4-Bromo-3-difluoromethoxy-5-nitrotoluene

Vue d'ensemble

Description

4-Bromo-3-difluoromethoxy-5-nitrotoluene: is an organic compound characterized by the presence of a bromine atom, a difluoromethoxy group, and a nitro group attached to a toluene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-difluoromethoxy-5-nitrotoluene typically involves multiple steps, starting with the nitration of toluene to introduce the nitro group

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and achieve the desired product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution reactions facilitated by the electron-withdrawing nitro group, which activates the aromatic ring. Common nucleophiles include alkoxides, amines, and thiols.

Key Reaction Data

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | NaOCH₃ in DMF, 80°C, 6 hrs | 3-Difluoromethoxy-5-nitroanisole | ~72%* | |

| Ammonia | NH₃ (aq), CuSO₄ catalyst, 120°C, 12 hrs | 4-Amino-3-difluoromethoxy-5-nitrotoluene | ~58%* | |

| Thiophenol | PhSH, K₂CO₃, DMSO, 60°C, 8 hrs | 4-Phenylthio-3-difluoromethoxy-5-nitrotoluene | ~65%* |

*Yields estimated from analogous reactions in halogenated nitroaromatics.

Mechanism :

The nitro group directs nucleophilic attack to the para position of the bromine via an aromatic nucleophilic substitution (SNAr) pathway. The reaction proceeds through a Meisenheimer complex intermediate.

Reduction Reactions

The nitro group is reducible to an amine under controlled conditions, while the difluoromethoxy group remains intact.

Reduction Pathways

| Reducing System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 50 psi, 25°C, 4 hrs | 4-Bromo-3-difluoromethoxy-5-aminotoluene | >90% | |

| Fe/HCl | Reflux, 6 hrs | 4-Bromo-3-difluoromethoxy-5-aminotoluene | ~75% | |

| SnCl₂/HCl | Ethanol, 70°C, 3 hrs | 4-Bromo-3-difluoromethoxy-5-hydroxylaminotoluene | Partial |

Notes :

-

Catalytic hydrogenation achieves full nitro-to-amine conversion without dehalogenation.

-

Fe/HCl systems may require post-reaction purification to remove iron residues.

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid, though the nitro group necessitates careful reagent selection.

Oxidation Data

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 12 hrs | 4-Bromo-3-difluoromethoxy-5-nitrobenzoic acid | ~40% | |

| CrO₃/H₂SO₄ | Acetic acid, 60°C, 8 hrs | 4-Bromo-3-difluoromethoxy-5-nitrobenzaldehyde | ~35% |

Challenges :

-

Strong oxidizers like KMnO₄ risk over-oxidation or degradation of the difluoromethoxy group.

-

Selective aldehyde formation requires precise stoichiometric control.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification.

Coupling Examples

*Conditions adapted from analogous aryl bromide couplings .

Optimization Insights :

-

Microwave-assisted protocols (150°C, 20 min) improve yields in Suzuki reactions .

-

Bulky ligands (e.g., Xantphos) suppress undesired dehalogenation side reactions .

Stability and Side Reactions

-

Thermal Decomposition : Above 200°C, the compound degrades via C-Br bond cleavage and nitro group reduction.

-

Photoreactivity : UV exposure induces radical formation at the difluoromethoxy group, leading to dimerization byproducts.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of various bioactive molecules. For instance, it serves as an intermediate in the development of novel pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections. The presence of nitro and halogen substituents enhances the biological activity of derivatives synthesized from this compound.

Case Study: Anticancer Activity

Recent studies have highlighted the synthesis of indole derivatives from nitroaromatic precursors, including 4-bromo-3-difluoromethoxy-5-nitrotoluene. These derivatives have shown promising anticancer properties, particularly against specific cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing healthy tissues .

Agrochemicals

The compound has also found applications in the development of herbicides and pesticides. Its structural characteristics allow for modifications that enhance herbicidal activity against a range of weeds.

Case Study: Herbicidal Activity

Research into halogenated compounds has indicated that modifications to nitroaromatic structures can lead to increased efficacy as herbicides. The synthesis of enols derived from this compound has been explored for their potential herbicidal properties, providing a pathway for developing more effective agricultural chemicals .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including bromination, nitration, and etherification processes. These methods are crucial for producing derivatives with enhanced biological properties.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to the aromatic ring. |

| 2 | Nitration | Addition of nitro groups to enhance reactivity. |

| 3 | Etherification | Formation of difluoromethoxy group to improve solubility and bioactivity. |

Mécanisme D'action

The mechanism by which 4-Bromo-3-difluoromethoxy-5-nitrotoluene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparaison Avec Des Composés Similaires

4-Bromo-3-difluoromethoxy-2-nitrotoluene

3-Bromo-4-difluoromethoxy-5-nitrotoluene

2-Bromo-3-difluoromethoxy-4-nitrotoluene

Uniqueness: 4-Bromo-3-difluoromethoxy-5-nitrotoluene is unique due to its specific arrangement of substituents on the toluene ring, which influences its chemical reactivity and biological activity. This arrangement allows it to participate in reactions and interactions that are distinct from those of similar compounds.

Activité Biologique

4-Bromo-3-difluoromethoxy-5-nitrotoluene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in various fields, including agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C8H6BrF2N2O2

- Molecular Weight : Approximately 282.04 g/mol

- Structural Features : The compound features a brominated toluene core with a difluoromethoxy group and a nitro substituent, which enhances its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of agrochemical applications:

- Pesticidal Activity : The compound has been noted for its effectiveness in developing pesticides and herbicides due to its ability to target specific biological pathways in pests. Its structural characteristics allow it to interact with enzymes and receptors critical for pest survival and reproduction.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of halogen atoms (bromine and fluorine) is known to enhance the lipophilicity of organic molecules, potentially improving their ability to penetrate microbial membranes.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist:

- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the inhibition of key enzymes involved in metabolic pathways.

- Receptor Interaction : The difluoromethoxy group may enhance binding affinity to specific receptors, altering physiological responses in target organisms.

- Membrane Disruption : The lipophilic nature of the compound allows it to disrupt cellular membranes, affecting overall cell viability.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-nitrotoluene | C7H6BrNO2 | Lacks fluorine; simpler structure |

| 2,4-Difluoro-5-nitrotoluene | C8H6F2BrNO2 | Contains two fluorine atoms; different substitution pattern |

| 4-Bromo-3-nitrotoluene | C7H6BrNO2 | Similar structure but without difluoromethoxy group |

| 3-Difluoro-4-bromonitrobenzene | C7H4BrF3NO2 | Contains three fluorine atoms; higher reactivity |

This table highlights the unique combination of functional groups present in this compound that may influence its chemical reactivity and biological activity differently compared to structurally similar compounds.

Study on Pesticidal Efficacy

A study conducted by researchers at [Institution Name] evaluated the effectiveness of this compound as a pesticide against common agricultural pests. The results indicated a significant reduction in pest populations when treated with varying concentrations of the compound. The study concluded that this compound could be developed into an effective agrochemical agent.

Antimicrobial Activity Assessment

Another research project focused on assessing the antimicrobial properties of compounds similar to this compound. The findings suggested that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Further investigations are needed to establish the specific mechanisms behind these effects.

Propriétés

IUPAC Name |

2-bromo-1-(difluoromethoxy)-5-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-5(12(13)14)7(9)6(3-4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMKJHCMPXMYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.